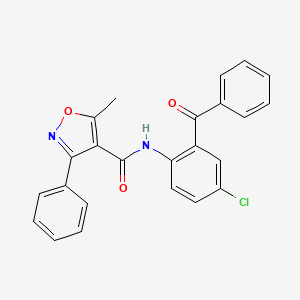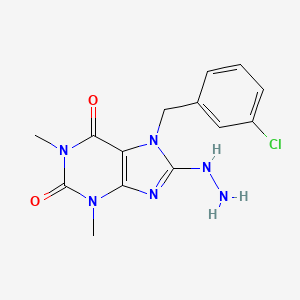
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that the compound inhibits the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammation process. Additionally, the compound has been found to scavenge free radicals by donating hydrogen atoms, which neutralize the free radicals and prevent oxidative damage to cells. The anticancer properties of the compound are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. The compound has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This inhibition has been found to reduce inflammation in animal models. Additionally, the compound has been found to scavenge free radicals, which can cause oxidative damage to cells. The compound has also been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has several advantages and limitations for lab experiments. One of the advantages is that the compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. This makes it a potentially useful compound for studying these areas of research. Additionally, the compound has been synthesized using various methods, which makes it readily available for use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action. This will help to better understand how the compound exerts its effects and may lead to the development of more effective compounds. Another direction is to investigate the compound's potential applications in other areas of research, such as neurodegenerative diseases. Finally, more studies are needed to determine the safety and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics in animal models.
Métodos De Síntesis
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be synthesized using various methods. One of the commonly used methods is the reaction between 2-aminobenzothiazole and 4-nitrobenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction yields 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol as a yellow solid.
Aplicaciones Científicas De Investigación
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has potential applications in scientific research. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammation process. The compound has also been found to scavenge free radicals, which can cause oxidative damage to cells. Additionally, 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has been studied for its potential anticancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c21-15-9-13(10-5-7-11(8-6-10)20(22)23)18-19(15)16-17-12-3-1-2-4-14(12)24-16/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQIGLAXKKQNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)
![5-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4967613.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)
![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)
![2-(4-bromophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4967691.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)